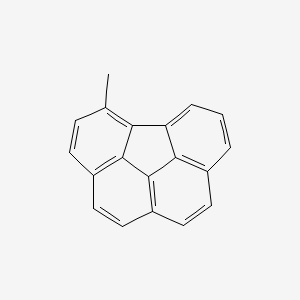
Benzo(ghi)fluoranthene, methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex ring structures. These compounds are often found in the environment as a result of incomplete combustion processes. Benzo(ghi)fluoranthene, methyl- is particularly notable for its unique structure, which includes multiple fused benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of precursor molecules. One common method is the cyclization of methyl fluorene-9-carboxylate . This process involves several steps, including the formation of intermediate compounds that eventually lead to the desired PAH structure.
Industrial Production Methods
Industrial production of benzo(ghi)fluoranthene, methyl- often involves the use of high-temperature reactors to facilitate the necessary chemical reactions. The process may include the use of catalysts to improve yield and efficiency. The exact conditions can vary depending on the specific industrial setup, but generally involve temperatures ranging from 200°C to 400°C.
化学反応の分析
Types of Reactions
Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.
科学的研究の応用
Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs.
Biology: Research often focuses on its effects on biological systems, including its potential carcinogenic properties.
Medicine: While not commonly used directly in medicine, its derivatives are studied for their potential therapeutic effects.
作用機序
The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: Known for its four-ring structure and environmental persistence.
Fluoranthene: A structural isomer with different photophysical properties.
Uniqueness
Benzo(ghi)fluoranthene, methyl- is unique due to its specific ring structure, which influences its chemical reactivity and biological effects. Its methyl group also adds to its distinct properties, affecting its solubility and interaction with other molecules .
特性
CAS番号 |
1206795-73-4 |
|---|---|
分子式 |
C19H12 |
分子量 |
240.3 g/mol |
IUPAC名 |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
InChIキー |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















